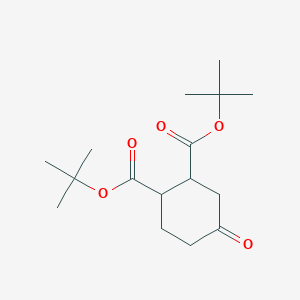

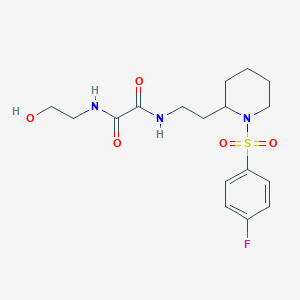

![molecular formula C20H12F3N3O2S B2363235 N'-[3-(三氟甲基)苯甲酰基]噻吩并[2,3-b]喹啉-2-甲酰肼 CAS No. 478079-51-5](/img/structure/B2363235.png)

N'-[3-(三氟甲基)苯甲酰基]噻吩并[2,3-b]喹啉-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, which are the core structure of the compound, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of the compound can be derived from its linear formula. For instance, the linear formula of 3-(Trifluoromethyl)benzoyl chloride, a similar compound, is CF3C6H4COCl . The molecular weight of this compound is 208.56 .Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S 3 ˙‾ (is provided in situ from Na 2 S or K 2 S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from similar compounds. For example, 3-(Trifluoromethyl)benzoyl chloride, a similar compound, is a liquid at room temperature with a density of 1.383 g/mL at 25 °C . It has a boiling point of 184-186 °C/750 mmHg .科学研究应用

合成和表征

- N'-[3-(三氟甲基)苯甲酰基]噻吩并[2,3-b]喹啉-2-甲酰肼用于合成各种杂环化合物,在创建新的吡唑并喹啉和噻吩并喹啉中发挥作用。这些化合物已通过与苯甲醛、乙酰丙酮、乙酰乙酸乙酯和苯异硫氰酸酯的反应合成,产生了一系列具有潜在生物活性的衍生物 (Bakhite,2001)。

抗菌活性

- 多项研究探索了噻吩并[2,3-b]喹啉衍生物的抗菌特性。这些化合物显示出对抗各种微生物的潜力,表明它们在开发新的抗菌和抗真菌剂中的用途 (Özyanik 等人,2012); (Raghavendra 等人,2006)。

生物活性评价

- 已经合成了一些新的喹啉衍生物,包括与噻吩并[2,3-b]喹啉相关的衍生物,并评估了它们的生物活性。这些活性包括在抗菌应用中的潜在用途,突出了这些化合物所具有的广泛药理特性 (Aleksić 等人,2012)。

化学转化

- 噻吩并[2,3-b]喹啉衍生物也参与各种化学转化,有助于合成多种稠合多环化合物。这些转化展示了这些衍生物在有机合成中的多功能性 (Bakhite,1992)。

作用机制

Target of Action

The primary target of N’-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1) . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression.

Mode of Action

It is known to bind to ctdsp1, potentially altering its activity . This interaction may lead to changes in the enzyme’s function, affecting the transcription process and cell cycle progression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to RNA transcription and cell cycle regulation , given the role of its target, CTDSP1 . The downstream effects of these pathway alterations could include changes in gene expression and cell proliferation.

Result of Action

The molecular and cellular effects of N’-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide’s action are likely to be related to its impact on CTDSP1 activity . By binding to and potentially inhibiting this enzyme, the compound could affect processes such as RNA transcription and cell cycle progression.

属性

IUPAC Name |

N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3N3O2S/c21-20(22,23)14-6-3-5-12(9-14)17(27)25-26-18(28)16-10-13-8-11-4-1-2-7-15(11)24-19(13)29-16/h1-10H,(H,25,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDNFTYJRZFDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

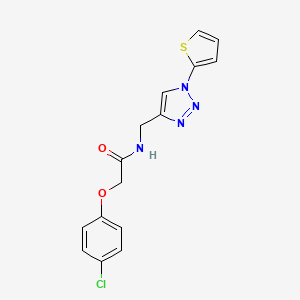

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

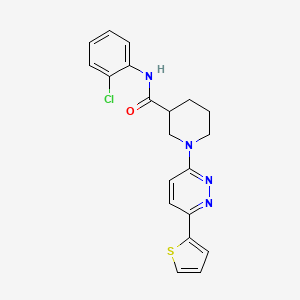

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)

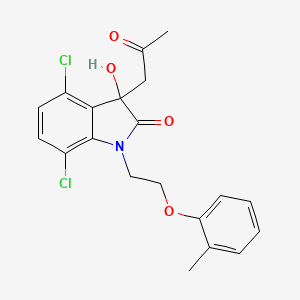

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)

![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)